REACTION_CXSMILES
|
Cl.[N:2]12C[CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([C@@H:5]3[OH:12])C1)[CH2:9]2.[O:13]1C2(CCC(=O)CC2)O[CH2:15][CH2:14]1.CC1C=CC(S(C[N+]#[C-])(=O)=O)=CC=1>>[O:12]1[C:5]2([CH2:4][CH2:10][CH:8]([C:9]#[N:2])[CH2:7][CH2:6]2)[O:13][CH2:14][CH2:15]1 |f:0.1|
|
Name
|
(4s)-1-azaadamantan-4-ol HCl salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N12CC3[C@@H](C(CC(C1)C3)C2)O
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |